Simazine-ring-UL-14C

Microbial degradation Carbon-14 tracer Aspergillus fumigatus

Simazine-ring-UL-14C (CAS 139429-39-3) is a carbon-14 uniformly labeled derivative of the triazine herbicide simazine, with the radioactive isotope incorporated specifically into the triazine ring structure. This radiolabeled compound serves as a critical analytical tracer in environmental fate, plant metabolism, and soil degradation studies, enabling precise quantification of parent compound and metabolite distribution through liquid scintillation counting and radiochromatography.

Molecular Formula C7H12ClN5
Molecular Weight 207.63 g/mol
CAS No. 139429-39-3
Cat. No. B152182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimazine-ring-UL-14C
CAS139429-39-3
Molecular FormulaC7H12ClN5
Molecular Weight207.63 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NCC
InChIInChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+2,6+2,7+2
InChIKeyODCWYMIRDDJXKW-WKMFQTRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simazine-ring-UL-14C (CAS 139429-39-3): Radiolabeled Triazine Herbicide Tracer for Fate and Metabolism Studies


Simazine-ring-UL-14C (CAS 139429-39-3) is a carbon-14 uniformly labeled derivative of the triazine herbicide simazine, with the radioactive isotope incorporated specifically into the triazine ring structure . This radiolabeled compound serves as a critical analytical tracer in environmental fate, plant metabolism, and soil degradation studies, enabling precise quantification of parent compound and metabolite distribution through liquid scintillation counting and radiochromatography . The ring-specific labeling distinguishes this tracer from chain-labeled analogs, providing a defined molecular probe for tracking the stability and transformation of the heterocyclic core under various biological and environmental conditions [1].

Why Unlabeled Simazine or Alternative Triazine Tracers Cannot Substitute for Simazine-ring-UL-14C in Quantitative Fate Studies


The unique value of Simazine-ring-UL-14C lies in its ring-specific, uniform radiolabeling, which enables definitive mass balance accounting and unambiguous tracking of the heterocyclic core's fate—capabilities absent in unlabeled simazine, chain-labeled analogs, or alternative triazine tracers . While structurally similar herbicides like atrazine, propazine, and terbuthylazine share the triazine scaffold, they exhibit distinct side-chain substitutions that confer substantially different environmental persistence, metabolic pathways, and soil sorption characteristics [1]. Direct substitution with unlabeled material precludes quantitative detection of non-extractable residues and mineralization products. Substitution with chain-labeled simazine yields different radiocarbon recovery patterns due to differential stability of side-chain versus ring carbons [2]. The following quantitative evidence demonstrates precisely why Simazine-ring-UL-14C is the non-fungible choice for rigorous environmental fate and metabolism research.

Quantitative Differentiation of Simazine-ring-UL-14C: Head-to-Head Comparative Evidence Against Closest Analogs


Ring-Labeled Simazine Demonstrates 1.8-Fold Greater 14C Retention Compared to Chain-Labeled Simazine in Microbial Degradation

In a direct head-to-head comparison using Aspergillus fumigatus soil fungus cultures, ring-labeled 14C-simazine exhibited significantly greater radiocarbon retention than chain-labeled 14C-simazine. While both labeling positions showed loss of 14C activity, the decrease observed with chain-labeled simazine was greater, indicating preferential cleavage and loss of side-chain carbons while the ring core remains more stable [1].

Microbial degradation Carbon-14 tracer Aspergillus fumigatus

Simazine Exhibits 1.9- to 3.1-Fold Longer Half-Life Than Atrazine in Milli-Q Water and Wastewater

In a controlled 4-month laboratory incubation study comparing four s-triazine herbicides, simazine demonstrated the greatest persistence among all tested compounds in Milli-Q water and wastewater. Simazine's half-life ranged from 118–278 days, whereas atrazine exhibited a half-life of 90–142 days under identical conditions [1]. This represents a 1.9- to 3.1-fold longer persistence for simazine depending on the specific water matrix.

Aquatic persistence Half-life comparison s-Triazine herbicides

Simazine Mineralization Lag Phase Shortens 4.3-Fold and Rate Increases 3.5-Fold in Atrazine-Adapted Soils

In a comparative mineralization study using 14C-ring-labeled simazine and 14C-atrazine, soils with a history of atrazine application exhibited dramatically accelerated simazine degradation. For both herbicides, the mineralization lag phase was 4.3-fold shorter and the mineralization rate constant was 3.5-fold higher in atrazine-adapted versus non-adapted soils [1]. This cross-adaptation phenomenon demonstrates that simazine's environmental fate is not predictable from virgin soil data when working with agricultural soils having prior triazine exposure.

Cross-adaptation Enhanced degradation Soil microbiology

Simazine Metabolism in Doveweed Generates Three Major Metabolites at 24-29% Each, Versus Single Major Metabolite for Atrazine

In a comparative plant metabolism study using 14C-labeled herbicides, doveweed (Murdannia nudiflora) exhibited markedly different metabolic processing of simazine versus atrazine. 14C-simazine was metabolized to three major metabolites, including hydroxysimazine, with each metabolite accounting for 24–29% of the extracted radioactivity. In contrast, 14C-atrazine produced only one major metabolite (>10% of total 14C extracted), hydroxyatrazine [1]. Additionally, parent herbicide levels after 7 days of metabolism were 25% for simazine versus 39% for atrazine, indicating more rapid metabolism of simazine in this weed species.

Plant metabolism Metabolite profiling Doveweed (Murdannia nudiflora)

Simazine Forms >60% Non-Extractable Residues During Composting, Enabling Unique Matrix Binding Studies

In a 370-day pilot-scale composting study using 14C-labeled simazine, more than 60% of the applied radioactivity was converted to non-extractable residues (NER) within the compost matrix [1]. This high NER formation distinguishes simazine from other organic contaminants evaluated in the same system (e.g., pyrene) and represents a critical fate pathway that cannot be quantified without ring-specific radiolabeling. Silylation experiments confirmed that NER formation occurs via both physical entrapment and chemical binding mechanisms [1].

Non-extractable residues Compost Mass balance

Simazine Sorption Affinity (Koc) Equals Atrazine but Desorption Rate Constant is Lower, Indicating Stronger Soil Retention

While simazine and atrazine exhibit equivalent sorption affinity for soil organic carbon (Koc values statistically indistinguishable), their desorption behavior diverges. The desorption rate constant decreased as Koc increased in the order atrazine > simazine ≥ ametryn > terbuthylazine, indicating that simazine desorbs more slowly than atrazine despite similar initial sorption strength [1]. This differential desorption kinetics implies longer soil residence time for simazine under field conditions.

Soil sorption Koc Desorption kinetics

Optimal Research and Industrial Applications for Simazine-ring-UL-14C Based on Quantitative Differentiation Evidence


Long-Term Soil and Compost Mass Balance Studies Requiring >60% NER Quantification

When investigating simazine fate in composting systems or aged agricultural soils, Simazine-ring-UL-14C is essential. As demonstrated by the finding that >60% of applied 14C forms non-extractable residues (NER) over 370 days in compost [1], only ring-labeled simazine enables complete mass balance accounting. Unlabeled simazine or alternative tracers cannot detect or quantify the chemically bound and physically entrapped residues that dominate simazine's terminal environmental fate.

Cross-Adaptation Studies in Atrazine-History Agricultural Soils

Research programs evaluating enhanced degradation of simazine in soils previously treated with atrazine must employ Simazine-ring-UL-14C. The 4.3-fold shorter mineralization lag phase and 3.5-fold higher mineralization rate constant observed in atrazine-adapted soils [1] represent kinetic changes that cannot be measured without radiotracer. Furthermore, the ring-specific label ensures that mineralization to 14CO2 accurately reflects complete triazine ring destruction rather than side-chain metabolism.

Weed Resistance Mechanism Elucidation via Metabolite Profiling

Studies investigating the biochemical basis of differential simazine tolerance in weed species like doveweed require Simazine-ring-UL-14C. The finding that simazine generates three major metabolites (24–29% each) while atrazine produces only one major metabolite [1] demonstrates that simazine's metabolic fate is both more complex and compound-specific. Substituting atrazine tracers or unlabeled simazine would obscure the multi-pathway detoxification mechanisms that underlie resistance evolution.

Groundwater Contamination Risk Assessment with Soil-Specific Desorption Modeling

Environmental consultants and regulatory scientists conducting leaching potential assessments should select Simazine-ring-UL-14C for soil column and lysimeter studies. The differential desorption kinetics, where simazine desorbs more slowly than atrazine despite equivalent Koc values [1], means that simazine's mobility cannot be reliably extrapolated from atrazine data. 14C-tracer studies provide the direct quantification of simazine movement through soil profiles needed for accurate groundwater vulnerability mapping.

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